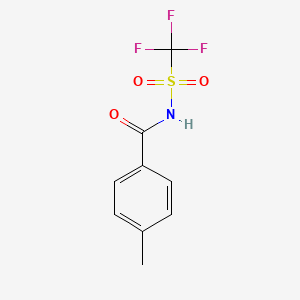

4-Methyl-N-(trifluoromethanesulfonyl)benzamide

Description

Properties

CAS No. |

343337-70-2 |

|---|---|

Molecular Formula |

C9H8F3NO3S |

Molecular Weight |

267.23 g/mol |

IUPAC Name |

4-methyl-N-(trifluoromethylsulfonyl)benzamide |

InChI |

InChI=1S/C9H8F3NO3S/c1-6-2-4-7(5-3-6)8(14)13-17(15,16)9(10,11)12/h2-5H,1H3,(H,13,14) |

InChI Key |

UETOUCHPUZNEBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The preparation of 4-methyl-N-(trifluoromethanesulfonyl)benzamide generally involves the triflation (introduction of the trifluoromethanesulfonyl group) of a suitable benzamide precursor, often starting from 4-methylbenzamide or its derivatives. The key synthetic step is the nucleophilic substitution or electrophilic triflation on the amide nitrogen.

Preparation via Triflation of 4-Methylbenzamide Derivatives

2.1. Starting Materials and Reagents

- 4-Methylbenzamide or substituted benzamides as substrates.

- Trifluoromethanesulfonylating agents such as N-phenyltrifluoromethanesulfonimide or trifluoromethanesulfonyl chloride.

- Bases like triethylamine or other organic bases to neutralize acid by-products.

- Solvents typically include dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

2.2. Typical Reaction Conditions

- Temperature: Often 0°C to room temperature (25°C).

- Reaction time: Several hours (2–16 hours depending on conditions).

- Inert atmosphere (nitrogen or argon) to prevent moisture or air-sensitive side reactions.

- The amide nitrogen acts as a nucleophile attacking the electrophilic sulfur center of the trifluoromethanesulfonylating agent.

- This leads to the formation of the triflyl amide bond, generating this compound.

- Base scavenges the acid generated during the reaction.

Representative Preparation Method from Literature

A method closely related to the preparation of N-trifluoromethanesulfonyl benzamides is described in a patent (US20230234913A1), which outlines a transamidation approach for preparing primary amides from N-trifluoromethanesulfonyl N-phenyl benzamide substrates. Although this patent focuses on primary amides, the intermediate N-trifluoromethanesulfonyl benzamides are prepared by triflation of N-phenyl benzamides under mild conditions without metal catalysts.

| Parameter | Condition/Result |

|---|---|

| Substrate | N-trifluoromethanesulfonyl N-phenyl benzamide |

| Ammonia source | Ammonium carbonate [(NH4)2CO3] |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 25–40 °C |

| Reaction time | 6–16 hours (up to 5 days for higher yield) |

| Yield | Up to 83% (depending on solvent and time) |

This method demonstrates the stability and synthetic accessibility of N-trifluoromethanesulfonyl benzamides, including those with methyl substituents on the aromatic ring.

Alternative Synthetic Routes

4.1. Direct Triflation Using N-Phenyltrifluoromethanesulfonimide

- Hydroxy or amino substituted benzamides can be triflated with N-phenyltrifluoromethanesulfonimide under mild conditions to yield triflyl derivatives.

- This method is useful when selective triflation at the nitrogen is required, avoiding side reactions at other nucleophilic sites.

4.2. Use of Trifluoromethanesulfonyl Chloride

- Reaction of 4-methylbenzamide with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at low temperature (0°C) can furnish the target compound.

- This approach is classical and widely used for sulfonylation reactions.

Reaction Optimization and Yield Considerations

| Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | 25–40 | 6–16 | 65–83 | Higher yields with longer reaction time |

| N,N-Dimethylformamide (DMF) | 25–40 | 6–16 | 83 | Good solubility and reaction efficiency |

| Tetrahydrofuran (THF) | 25–40 | 6–16 | 27 | Lower yield due to solvent effects |

| Ethanol (EtOH) | 25–40 | 6–16 | 23 | Poor yield, less suitable solvent |

The choice of solvent and reaction time critically influences the yield and purity of this compound.

Analytical and Characterization Data

- NMR Spectroscopy : ^1H NMR and ^19F NMR are used to confirm the presence of the triflyl group and the aromatic methyl substituent.

- Mass Spectrometry : Confirms molecular weight and purity.

- Infrared Spectroscopy (IR) : Characteristic sulfonyl stretching frequencies around 1350–1370 cm^-1 and 1150–1180 cm^-1.

- Melting Point : Used to assess purity.

Research Discoveries and Applications

- The incorporation of the trifluoromethanesulfonyl group enhances the electron-withdrawing character of the amide, influencing reactivity in further transformations.

- Such compounds serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.

- Recent advances include catalyst-free transamidation methods that utilize ammonium carbonate as an ammonia source for preparing primary amides from triflyl benzamides, highlighting the synthetic utility of these derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Triflation with N-phenyl trifluoromethanesulfonimide | 4-Methylbenzamide, N-phenyltrifluoromethanesulfonimide, base | 0–25 °C, 2–6 h, DCM or THF | 60–85 | Mild, selective triflation |

| Reaction with trifluoromethanesulfonyl chloride | 4-Methylbenzamide, TfCl, triethylamine | 0–25 °C, 1–4 h, DCM | 70–90 | Classical sulfonylation |

| Transamidation from N-triflyl N-phenyl benzamide | Ammonium carbonate, DMSO | 25–40 °C, 6–16 h | Up to 83 | Catalyst-free, mild conditions |

Chemical Reactions Analysis

4-Methyl-N-(trifluoromethanesulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonyl derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions, using reagents like nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

The trifluoromethyl group in 4-Methyl-N-(trifluoromethanesulfonyl)benzamide enhances the compound's lipophilicity, which is crucial for drug design. This modification can lead to improved pharmacokinetic properties, making it a candidate for developing new therapeutics.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzamides, including those with trifluoromethyl groups, exhibit antimicrobial properties. For instance, compounds similar to this compound have shown enhanced activity against Gram-positive and Gram-negative bacteria due to structural modifications that increase hydrophobic interactions with bacterial membranes .

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 32 | 64 |

| Control Compound | 64 | 128 |

Potential CNS Activity

The structural attributes of this compound suggest potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for treating anxiety disorders and depression. The trifluoromethanesulfonyl moiety may enhance binding affinity to specific CNS receptors .

Synthetic Methodologies

This compound serves as an intermediate in various synthetic pathways. Its unique chemical properties allow it to participate in reactions that lead to the synthesis of more complex molecules.

Biological Studies

The biological implications of this compound are being explored through various studies focusing on its interaction with biological systems.

Structure-Activity Relationship Studies

Studies have shown that the introduction of trifluoromethyl groups can significantly alter the biological activity of benzamide derivatives. Research indicates that modifications to the benzene ring can lead to enhanced efficacy against specific targets in cancer therapy .

| Modification | Biological Activity |

|---|---|

| Methyl Group Addition | Increased potency |

| Trifluoromethyl Substitution | Enhanced selectivity |

Case Study 1: Antimicrobial Effects

A study conducted on a series of benzamide derivatives demonstrated that introducing a trifluoromethanesulfonyl group increased antimicrobial efficacy against Staphylococcus aureus by fourfold compared to non-fluorinated analogs .

Case Study 2: CNS Drug Development

In a recent investigation into potential treatments for anxiety, compounds structurally related to this compound exhibited significant binding affinity for serotonin receptors, indicating a promising avenue for drug development targeting mood disorders .

Mechanism of Action

The mechanism of action of 4-Methyl-N-(trifluoromethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Properties

The Tf group distinguishes 4-Methyl-N-(trifluoromethanesulfonyl)benzamide from other benzamide derivatives. Key comparisons include:

Electron-Withdrawing vs. Electron-Donating Groups :

- Nitro Substituents (e.g., 4-Methyl-N-(4-nitrophenyl)benzamide, ): The nitro group is electron-withdrawing but less so than Tf. This results in lower acidity at the amide nitrogen compared to the Tf analog.

- Methyl Substituents (e.g., 4-Methyl-N-(4-methylphenyl)benzamide, ): The methyl group is electron-donating, increasing electron density at the amide nitrogen and reducing reactivity in electrophilic substitution reactions .

Steric and Conformational Effects :

The Tf group’s bulkiness (compared to smaller substituents like halogens or methyl) may restrict rotational freedom in the benzamide backbone, as seen in similar thiourea derivatives (). This rigidity can enhance binding specificity in biological targets .

Physicochemical Properties

*Molecular weight inferred from analogs in .

- Solubility : The Tf group reduces LogP (increases hydrophilicity) compared to purely aromatic substituents (e.g., 3-trifluoromethylphenyl in ). However, halogenated analogs () show even lower LogP due to polarizable bromine atoms .

Key Research Findings

Electron-Withdrawing Effects : The Tf group increases the acidity of the amide NH, facilitating deprotonation in basic media, which is critical for reactions like S-alkylation () .

Biological Superiority : Tf-substituted benzamides show enhanced antibacterial and kinase inhibition activities compared to halogenated or alkylated analogs () .

Conformational Rigidity : Intramolecular hydrogen bonding in Tf derivatives (e.g., N–H⋯O/S interactions in ) stabilizes specific tautomeric forms, influencing reactivity .

Biological Activity

4-Methyl-N-(trifluoromethanesulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzoic acid with trifluoromethanesulfonyl chloride in the presence of a base, leading to the formation of the amide. The general reaction can be summarized as follows:

Biological Activities

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its interaction with specific protein targets.

Anticancer Activity

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced anticancer properties. For instance, a study demonstrated that related compounds showed potent inhibitory activity against various receptor tyrosine kinases (RTKs), including EGFR and HER-2, which are crucial in cancer progression. The analogues with trifluoromethyl substitutions exhibited up to 92% inhibition at concentrations as low as 10 nM against EGFR .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Kinases : The compound may act as a non-receptor tyrosine-protein kinase inhibitor, affecting T-cell signaling pathways crucial for immune response and cancer cell proliferation .

- Molecular Docking Studies : Molecular modeling studies suggest that the trifluoromethyl group enhances binding affinity to target proteins, facilitating effective inhibition of kinase activity .

Case Studies

Several case studies have illustrated the efficacy of compounds similar to this compound:

- Study on Anticancer Effects : In vitro studies on human cancer cell lines demonstrated that related benzamide derivatives inhibited cell proliferation significantly more than their non-fluorinated counterparts. The introduction of a trifluoromethyl group was correlated with increased cytotoxicity .

- Imaging Applications : Another study focused on developing PET imaging agents using similar benzamides, indicating that these compounds could effectively delineate tumors due to their favorable pharmacokinetic properties .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-N-(trifluoromethanesulfonyl)benzamide, and how can purity be ensured?

- Methodology : Synthesis typically involves coupling reactions between 4-methylbenzamide derivatives and trifluoromethanesulfonyl chloride under anhydrous conditions. Catalysts like triethylamine or DMAP are often employed to enhance reactivity. Purity is ensured via column chromatography (silica gel, gradient elution) and validated using HPLC (≥98% purity) or NMR spectroscopy (e.g., H/C NMR for structural confirmation) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : F NMR is critical for confirming the trifluoromethanesulfonyl group, while H NMR identifies methyl and aromatic protons .

- FTIR : Detects sulfonamide (S=O stretching at ~1350–1150 cm) and amide (C=O at ~1650 cm) functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]) and fragmentation patterns for structural validation .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodology : The trifluoromethanesulfonyl group enhances lipophilicity and metabolic stability, making the compound a candidate for drug discovery. Applications include:

- Enzyme Inhibition : Assays like fluorescence polarization or SPR to study interactions with kinases or proteases .

- Receptor Modulation : Radioligand binding assays (e.g., H-labeled analogs) to assess affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during synthesis?

- Methodology :

- Temperature Control : Maintain 0–5°C during sulfonylation to prevent thermal decomposition .

- Solvent Selection : Use aprotic solvents (e.g., DCM, THF) to avoid hydrolysis of the sulfonamide group .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to suppress oxidation of sensitive intermediates .

Q. What computational methods are suitable for predicting binding interactions with biological targets?

- Methodology :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., kinases or cytochrome P450s) .

- MD Simulations : GROMACS or AMBER models assess stability of ligand-receptor complexes over nanosecond timescales .

- QSAR Models : Utilize Hammett constants or steric parameters to correlate substituent effects with bioactivity .

Q. How can contradictions in bioactivity data between in vitro and in vivo studies be resolved?

- Methodology :

- Orthogonal Assays : Validate in vitro results with cell-based assays (e.g., MTT for cytotoxicity) and in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to in vivo efficacy .

Q. What strategies enhance the metabolic stability of trifluoromethanesulfonyl benzamide derivatives?

- Methodology :

- Electron-Withdrawing Substituents : Introduce para-nitro or cyano groups to reduce oxidative metabolism .

- Isosteric Replacement : Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties .

Data Analysis & Experimental Design

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Methodology :

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C, monitor degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products using LC-MS .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

- Methodology :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC/EC values .

- ANOVA with Tukey’s Test : Compare multiple treatment groups for significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.